Pentachlorostyrene
Overview
Description
Pentachlorostyrene is a halogenated aromatic compound with the molecular formula C8H3Cl5. It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with a vinyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorostyrene can be synthesized through the dehydrohalogenation of betachloroethylpentachlorobenzene or by dehydrating methylpentachlorophenyl carbinol. The process involves heating the reactants in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride, and the mixture is heated until reflux temperature is reached .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Pentachlorostyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated styrene derivatives.
Substitution: Hydroxylated or aminated styrene derivatives.
Scientific Research Applications
Pentachlorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chlorinated organic compounds and polymers.
Biology: Studies have explored its effects on biological systems, particularly its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of pentachlorostyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and interfere with enzyme activities, particularly those involved in oxidative stress responses. Its high chlorine content contributes to its reactivity and ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Tetrachlorostyrene: Contains one less chlorine atom, leading to different reactivity and applications.
Hexachlorostyrene: Contains one more chlorine atom, making it more stable but less reactive.
Polychlorinated biphenyls (PCBs): Structurally similar but with different applications and environmental impacts.
Uniqueness: Pentachlorostyrene stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its unique structure allows for specific interactions with biological and chemical systems, distinguishing it from other chlorinated aromatic compounds .
Properties
IUPAC Name |
1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKVLIZXLBQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933805 | |
Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14992-81-5 | |
Record name | Pentachlorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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